Phenyl N-(3-methylthiopropyl)carbamate

Übersicht

Beschreibung

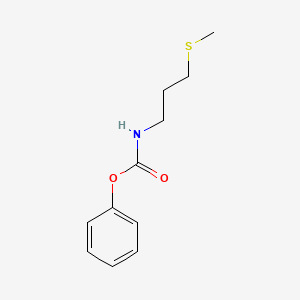

Phenyl N-(3-methylthiopropyl)carbamate is an organic compound with the molecular formula C11H15NO2S It is a carbamate derivative, characterized by the presence of a phenyl group attached to a carbamate moiety, which is further linked to a 3-methylthiopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl N-(3-methylthiopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-methylthiopropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and may require a catalyst to proceed efficiently. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl N-(3-methylthiopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the 3-methylthiopropyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

While specific case studies and comprehensive data tables for "Phenyl N-(3-methylthiopropyl)carbamate" are not available in the provided search results, the information does highlight its applications in scientific research, particularly in chemistry.

Scientific Research Applications

- Organic Synthesis: this compound is used as a reagent in organic synthesis.

Carbamates as Pesticides and Antimicrobials

Carbamate esters, a class of compounds to which this compound belongs, have documented use as pesticides and antimicrobials for controlling various insects and plant pests, including yellow fever mosquitoes, yellow foxtail, bindweed, alfalfa, bean mildew, and two-spotted spider mites . They are also effective against microorganisms like Staphylococcus aureus, Candida albicans, Trichophyton mentagrophytemBacillus subtilis, Aspergillus terreus, Candida pelliculosa, Pullularia pullulans, acid-fast bacterium, and Rhizopus nigricans .

For these applications, carbamates can be dispersed in edible solids for animal feed or as dust compositions on inert, finely divided solids . These dust compositions can then be dispersed in water, with or without a wetting or dispersing agent, to create aqueous dispersions suitable for sprays . Carbamates may also be used in oil or solvent compositions or in emulsions for sprays, drenches, or washes .

It is important to note that the effectiveness of carbamates can vary based on concentration and the specific target insect, fungus, bacteria, or plant pest .

Wirkmechanismus

The mechanism of action of Phenyl N-(3-methylthiopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl and 3-methylthiopropyl groups may contribute to the compound’s overall binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Phenyl N-(3-methylthiopropyl)carbamate can be compared with other carbamate derivatives such as:

- Phenyl N-(2-methylthiopropyl)carbamate

- Phenyl N-(3-ethylthiopropyl)carbamate

- Phenyl N-(3-methylthioethyl)carbamate

These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the sulfur atom. The unique combination of the phenyl group and the 3-methylthiopropyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.

Biologische Aktivität

Phenyl N-(3-methylthiopropyl)carbamate is a compound that has garnered attention due to its biological activities, particularly in the realms of anti-inflammatory and insecticidal properties. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of the carbamate functional group (-NHCOO-). The specific structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 241.34 g/mol

This structure contributes to its biological activity, particularly its interaction with various enzymes and receptors.

Research indicates that this compound exhibits its biological activity through multiple mechanisms, including:

- Inhibition of Cyclooxygenase (COX) : Similar to other carbamates, this compound may inhibit COX enzymes, which are crucial in the inflammatory process. Studies have shown that modifications in the alkyl chain length at the N-terminal can significantly affect COX inhibition potency .

- Anticholinesterase Activity : Some phenyl carbamates exhibit anticholinesterase properties, which can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticholinesterase | Increased acetylcholine levels | |

| Insecticidal | Efficacy against specific insect species |

Case Studies

- Anti-inflammatory Effects : In a study evaluating various carbamate derivatives, this compound demonstrated significant inhibition of COX-1 and COX-2 activities. The IC50 values indicated a promising therapeutic potential for treating inflammatory conditions without the typical gastrointestinal side effects associated with traditional NSAIDs .

- Insecticidal Properties : A comparative study on the larvicidal activity of different carbamates found that this compound exhibited effective toxicity against mosquito larvae. The compound's median lethal concentration (LC50) was determined to be significantly lower than that of common insecticides, suggesting its potential use in vector control strategies .

Research Findings

Recent investigations have further elucidated the pharmacokinetics and toxicological profiles of this compound:

- Pharmacokinetics : Studies suggest that after oral administration, the compound is rapidly absorbed and metabolized, leading to effective plasma concentrations that correlate with its biological activity.

- Toxicology : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during acute toxicity studies .

Table 2: Toxicological Data Summary

Eigenschaften

IUPAC Name |

phenyl N-(3-methylsulfanylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBDPQAVAEYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCNC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.